1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by the presence of a cyclobutane ring attached to a cyclobutylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with cyclobutanone in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by oxidation of the resulting alcohol to form the aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed coupling reactions and selective oxidation processes are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong bases like sodium hydride, and nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: 1-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)cyclobutanol.
Substitution: Various substituted cyclobutylmethyl derivatives.
Scientific Research Applications
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutylmethyl ketone: Similar structure but with a ketone functional group instead of an aldehyde.
Cyclobutylmethyl alcohol: The aldehyde group is reduced to an alcohol.
Cyclobutylmethyl carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(5-2-6-10)7-9-3-1-4-9/h8-9H,1-7H2 |
InChI Key |
WZWIJYCYWGOIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2(CCC2)C=O |
Origin of Product |
United States |
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